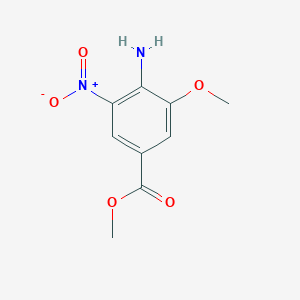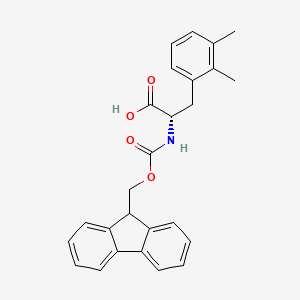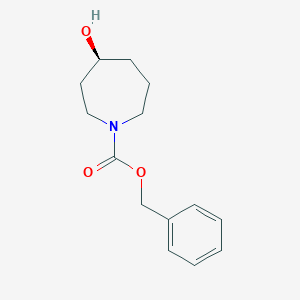![molecular formula C18H25Br2NO2S B3342138 5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione CAS No. 1262241-50-8](/img/structure/B3342138.png)
5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione
Übersicht
Beschreibung
5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione: is a synthetic organic compound with the molecular formula C18H25Br2NO2S. It is known for its unique structural features, which include a thieno[3,4-c]pyrrole core substituted with dibromo and butyloctyl groups. This compound is of significant interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione typically involves the following steps:
-
Formation of the Thieno[3,4-c]pyrrole Core:
- The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a dione compound.
- Reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
-
Bromination:
- The dibromo substitution is introduced via a bromination reaction using bromine or a bromine-containing reagent.
- This step is typically carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure selective bromination.
-
Alkylation:
- The butyloctyl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a base such as potassium carbonate.
- The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the base.
Industrial Production Methods:
Industrial-scale production of this compound follows similar synthetic routes but with optimizations for scalability, cost-efficiency, and safety. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- These reactions may reduce the bromine atoms to hydrogen, yielding a debrominated product.
-
Substitution:
- Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
- Common reagents include sodium azide or thiourea, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated thieno[3,4-c]pyrrole derivatives.
Substitution: Amino or thio-substituted thieno[3,4-c]pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of low band-gap polymers for organic electronics.
- Key intermediate in the preparation of conjugated polymers for organic photovoltaic cells.
Biology:
- Investigated for its potential as a bioactive molecule in medicinal chemistry.
- Studied for its interactions with biological macromolecules due to its unique electronic properties.
Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of organic semiconductors for flexible electronic devices.
- Applied in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Wirkmechanismus
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various charge transfer processes. The thieno[3,4-c]pyrrole core provides a conjugated system that facilitates electron delocalization, making it an effective component in organic semiconductors. The dibromo and butyloctyl substituents influence the compound’s solubility, stability, and packing in solid-state structures, thereby affecting its overall performance in electronic applications.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Comparison:
- 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6-dione has a shorter alkyl chain, which may affect its solubility and packing properties compared to 5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione.
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione features additional thiophene rings, which can enhance its conjugation and electronic properties, making it potentially more effective in certain applications like organic photovoltaics.
This compound stands out due to its specific combination of substituents, which balance solubility, stability, and electronic properties, making it a versatile compound in the field of organic electronics.
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(2-butyloctyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Br2NO2S/c1-3-5-7-8-10-12(9-6-4-2)11-21-17(22)13-14(18(21)23)16(20)24-15(13)19/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXUHFCOAARSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342061.png)


![sulfo 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B3342081.png)

![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine](/img/structure/B3342126.png)





![4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342174.png)
